molecular formula C16H14F6N2O4S2 B039328 (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine CAS No. 121788-73-6

(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

Cat. No. B039328
M. Wt: 476.4 g/mol
InChI Key: XQAIGOHPAZPGOU-ZIAGYGMSSA-N
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Description

Trifluoromethanesulfonyl compounds, such as trifluoromethanesulfonyl azide, are widely used in organic synthesis and drug development . They are often employed as bifunctional reagents in reactions .


Synthesis Analysis

The preparation of vicinal trifluoromethyl azides, which have widespread applications in organic synthesis and drug development, is generally limited to transition-metal-catalyzed three-component reactions . A simple and metal-free method that rapidly provides these building blocks from abundant alkenes and trifluoromethanesulfonyl azide (N3SO2CF3) has been reported .


Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonyl compounds is characterized by the presence of both CF3 and N3 groups . These structures have high biological significance due to the unique physical and electronic properties of the trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethanesulfonyl azide acts as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups . This avoids the use of their expensive and low atom economic precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonyl compounds are influenced by the unique physical and electronic properties of the trifluoromethyl group .

Scientific Research Applications

Applications in Organic Synthesis

Trifluoromethanesulfonic acid and its derivatives, which share similar functional groups to (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, are widely used in organic synthesis. Their applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of these compounds make them efficient for generating cationic species from organic molecules, which can be studied and applied in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Impact

Perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include functional groups similar to those in (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, have been studied for their environmental persistence and potential toxicological impacts. For instance, microbial degradation studies of polyfluoroalkyl chemicals suggest that when released into the environment, they can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds known for their persistence and bioaccumulation potential. Understanding the biodegradation pathways and half-lives of these substances is crucial for assessing their environmental fate and impact (Liu & Avendaño, 2013).

Material Science and Application

Derivatives of trifluoromethanesulfonyl compounds are also relevant in material science, particularly in the development of novel materials with specific electronic or photonic properties. For example, hexaazatriphenylene (HAT) derivatives, which involve complex aromatic systems potentially related to the functional groups in (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, have been used in a wide range of applications from semiconductors to sensors. These compounds' rigid, planar, aromatic structures, similar to those of perfluorinated compounds, allow for significant π–π stacking, making them suitable for various organic materials and nanoscience applications (Segura et al., 2015).

Future Directions

The development of efficient synthetic methods that convert chemical feedstocks into biologically important and complex structures has significantly advanced drug discovery and development . The future directions in this field could involve the exploration of new synthetic methods and the application of these methods in drug discovery .

properties

IUPAC Name

N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIGOHPAZPGOU-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

CAS RN

121788-73-6
Record name (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
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